![molecular formula C9H17NO B3394375 (R)-3-Cyclopentylmorpholine CAS No. 1270034-44-0](/img/structure/B3394375.png)
(R)-3-Cyclopentylmorpholine
Overview
Description
(R)-3-Cyclopentylmorpholine, also known as R-CPM, is a chiral compound that has gained attention in scientific research due to its unique properties. It is a cyclic amine with a five-membered ring that has a morpholine group attached to it. This compound has been synthesized through various methods and has been studied extensively for its potential applications in various fields.
Mechanism of Action
The mechanism of action of (R)-3-Cyclopentylmorpholine is not well understood, but it is believed to interact with various receptors in the brain, including the dopamine and serotonin receptors. It has been shown to have a high affinity for these receptors, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
(R)-3-Cyclopentylmorpholine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of ion channel activity. It has also been shown to have potential anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using (R)-3-Cyclopentylmorpholine in lab experiments include its high enantioselectivity, which makes it useful in asymmetric catalysis, and its potential use in the treatment of neurological disorders. However, its limitations include its high cost and limited availability, which may make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for the study of (R)-3-Cyclopentylmorpholine, including its potential use in the treatment of neurological disorders, such as Parkinson's disease and depression. It may also be useful in the development of new chiral catalysts and chiral stationary phases for chromatography. Further research is needed to fully understand the mechanism of action of (R)-3-Cyclopentylmorpholine and its potential applications in various fields.
Scientific Research Applications
(R)-3-Cyclopentylmorpholine has been used in various scientific research applications, including as a ligand in asymmetric catalysis, as a chiral auxiliary in organic synthesis, and as a building block in the synthesis of biologically active compounds. It has also been studied for its potential use as a chiral stationary phase in chromatography.
properties
IUPAC Name |
(3R)-3-cyclopentylmorpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-8(3-1)9-7-11-6-5-10-9/h8-10H,1-7H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNIPQHLQXYZGV-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2COCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H]2COCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856273 | |
Record name | (3R)-3-Cyclopentylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1270034-44-0 | |
Record name | (3R)-3-Cyclopentylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.